molecular formula C17H16O3 B1292284 3-Acetoxy-2',4'-dimethylbenzophenone CAS No. 890099-08-8

3-Acetoxy-2',4'-dimethylbenzophenone

Cat. No. B1292284
CAS RN: 890099-08-8
M. Wt: 268.31 g/mol
InChI Key: JHQDKWBPMPHYGP-UHFFFAOYSA-N
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Description

3-Acetoxy-2’,4’-dimethylbenzophenone, also known as EMDP or Ethyldimethylaminobenzoate, is a member of the benzophenone family. It is frequently used in the production of sunscreens, fragrances, and plasticizers. The compound has a molecular weight of 268.31 .


Molecular Structure Analysis

The molecular structure of 3-Acetoxy-2’,4’-dimethylbenzophenone is represented by the linear formula C17H16O3 . The IUPAC name for this compound is 3-(2,4-dimethylbenzoyl)phenyl acetate .

Scientific Research Applications

Organic Synthesis

3-Acetoxy-2’,4’-dimethylbenzophenone: is utilized as a reagent in organic synthesis due to its ability to undergo various chemical reactions. It serves as an intermediate in the synthesis of complex organic molecules, particularly in the construction of aromatic compounds which are prevalent in many pharmaceuticals and agrochemicals .

Photodynamic Therapy

In the medical field, this compound has been explored as a photosensitizer in photodynamic therapy (PDT). PDT is a treatment that uses light-sensitive compounds to produce reactive oxygen species when exposed to specific wavelengths of light, which can then destroy cancer cells.

Antioxidant Research

Studies have indicated that 3-Acetoxy-2’,4’-dimethylbenzophenone possesses antioxidant properties. This makes it a candidate for research into oxidative stress-related diseases, where it could potentially mitigate damage caused by free radicals.

Cancer Research

The compound has been investigated for its potential to inhibit the growth of certain cancer cell lines. While this application is still in the early stages of research, it shows promise for the development of new anticancer agents.

Environmental Impact Studies

3-Acetoxy-2’,4’-dimethylbenzophenone: has been identified to have adverse effects on coral reefs and aquatic ecosystems. This has led to research into its environmental impact and the search for safer alternatives.

Photocatalysis

Due to its ability to absorb UV and visible light, this compound is studied for its use in photocatalytic applications. It can activate or accelerate chemical reactions upon light absorption, which is valuable in environmental cleanup processes.

Material Science

In material science, 3-Acetoxy-2’,4’-dimethylbenzophenone is used to modify the properties of polymers and resins. Its incorporation can affect the light absorption and stability of materials, which is crucial in developing advanced materials for various applications .

Biochemical Studies

As a biochemical reagent, it is used to study enzyme-catalyzed reactions and metabolic pathways. Its role in these studies helps in understanding the biochemical processes and designing inhibitors or activators for therapeutic purposes.

properties

IUPAC Name

[3-(2,4-dimethylbenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-11-7-8-16(12(2)9-11)17(19)14-5-4-6-15(10-14)20-13(3)18/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHQDKWBPMPHYGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=CC(=CC=C2)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40641678
Record name 3-(2,4-Dimethylbenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetoxy-2',4'-dimethylbenzophenone

CAS RN

890099-08-8
Record name [3-(Acetyloxy)phenyl](2,4-dimethylphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890099-08-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,4-Dimethylbenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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